Angiotensin II human TFA
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Overview
Description
Angiotensin II human (trifluoroacetic acid) is a potent vasoconstrictor within the renin-angiotensin system, playing a pivotal role in human blood pressure regulation. It primarily interacts with G-protein-coupled receptors, specifically the Angiotensin II type 1 receptor and Angiotensin II type 2 receptor . This compound is crucial in the regulation of blood pressure, fluid volume, and vascular tone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angiotensin II human (trifluoroacetic acid) is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where the Fmoc group protects the amino terminus of the amino acids .
Industrial Production Methods: In industrial settings, the synthesis of Angiotensin II human (trifluoroacetic acid) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The final product is purified using high-performance liquid chromatography to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions: Angiotensin II human (trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure, potentially altering its biological activity.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide, affecting its conformation.
Substitution: Substitution reactions can introduce different functional groups into the peptide, modifying its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol or beta-mercaptoethanol.
Substitution: Various reagents depending on the desired substitution, often under mild conditions to preserve the peptide’s integrity.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield reduced peptides with free thiol groups .
Scientific Research Applications
Angiotensin II human (trifluoroacetic acid) has numerous scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.
Medicine: Studied for its potential therapeutic applications in treating conditions like hypertension and heart failure.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
Mechanism of Action
Angiotensin II human (trifluoroacetic acid) exerts its effects by binding to the Angiotensin II type 1 receptor and Angiotensin II type 2 receptor. This binding triggers a cascade of intracellular signaling events, leading to vasoconstriction, increased blood pressure, and the release of aldosterone from the adrenal glands . The compound also stimulates the sympathetic nervous system and promotes the synthesis of collagen in vascular smooth muscle cells, contributing to vascular remodeling .
Comparison with Similar Compounds
Angiotensin I: A precursor to Angiotensin II, it is converted to Angiotensin II by the enzyme angiotensin-converting enzyme.
Angiotensin III: Another active peptide in the renin-angiotensin system, it has similar but less potent effects compared to Angiotensin II.
Angiotensin IV: Involved in cognitive functions and has distinct receptors and effects compared to Angiotensin II.
Uniqueness: Angiotensin II human (trifluoroacetic acid) is unique due to its high potency as a vasoconstrictor and its critical role in regulating blood pressure and fluid balance. Its ability to interact with multiple receptors and trigger diverse physiological responses makes it a valuable compound in both research and therapeutic contexts .
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H71N13O12.C2HF3O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;3-2(4,5)1(6)7/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);(H,6,7)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMJZKAYBCZPKL-PIONDTTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H72F3N13O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1160.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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